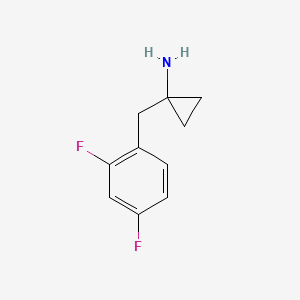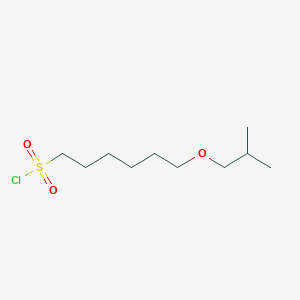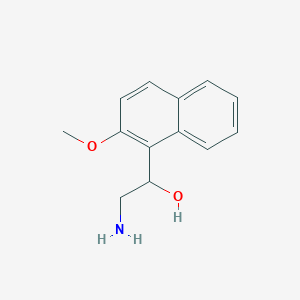
1-(2,4-Difluorobenzyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H12F2N It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,4-difluorophenylmethyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the 2,4-Difluorophenylmethyl Group: This step involves the reaction of the cyclopropane intermediate with a 2,4-difluorobenzyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclopropylamines with different substituents.
Substitution: Phenyl derivatives with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a probe for studying the interactions of cyclopropane derivatives with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and the 2,4-difluorophenyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3,4-difluorophenyl)methyl]cyclopropan-1-amine
- 1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine
- 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-ol
Uniqueness
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the 2,4-difluorophenyl group. This combination imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
Clé InChI |
BEFKUOXTSIOKAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=C(C=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)



